N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide
Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide, also known as PFBF, is a chemical compound that has gained attention in the scientific community for its potential use as a research tool. This compound has been studied for its mechanism of action and its biochemical and physiological effects. In
Scientific Research Applications
Antibacterial and Antifungal Activities
Benzothiazole and benzimidazole derivatives have shown significant in vitro antibacterial and antifungal activities against a range of pathogens. These compounds exhibit better activity than standard drugs, highlighting their potential as new antimicrobial agents (Maddila et al., 2016).
Agricultural Applications
In agriculture, benzimidazole derivatives such as carbendazim have been used for the prevention and control of fungal diseases. Nanoparticle carriers for these fungicides have been developed to improve their delivery and reduce environmental toxicity. This indicates a potential application of related compounds in enhancing agricultural productivity in a sustainable manner (Campos et al., 2015).
Material Science and Polymer Chemistry
Compounds containing benzimidazole and pentafluorobenzamide units have been explored for the synthesis of novel polymers. These polymers exhibit high thermal stability and solubility in organic solvents, making them candidates for advanced materials applications (Butt et al., 2005).
Anticancer Activity
Benzimidazole derivatives have been synthesized and evaluated as potential anticancer agents. Some of these compounds show promising activity against human cancer cell lines, suggesting their usefulness in developing new cancer therapies (Romero-Castro et al., 2011).
Organic Synthesis and Chemical Reactions
The use of pentafluorobenzoyl groups in organic synthesis, such as in the synthesis of amino acid mimetics with a C-terminal imidazole, showcases the versatility of these compounds in constructing complex molecules (Zaman et al., 2005).
properties
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9ClF5N3O/c21-9-6-5-8(19-27-10-3-1-2-4-11(10)28-19)7-12(9)29-20(30)13-14(22)16(24)18(26)17(25)15(13)23/h1-7H,(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISAALSCJVTNEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9ClF5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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